2-(Methoxymethoxy)nonane
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Overview
Description
2-(Methoxymethoxy)nonane is an organic compound with the molecular formula C11H24O2 It is a member of the ether family, characterized by the presence of an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)nonane typically involves the reaction of nonane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxymethyl group replaces a hydrogen atom on the nonane molecule. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method allows for efficient production with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)nonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ether group into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonanol.
Substitution: Various substituted nonane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethoxy)nonane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)nonane involves its interaction with specific molecular targets. The ether group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethoxy)octane
- 2-(Methoxymethoxy)decane
- 2-(Ethoxymethoxy)nonane
Uniqueness
2-(Methoxymethoxy)nonane is unique due to its specific chain length and the presence of the methoxymethyl ether group. This combination of features imparts distinct physical and chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
79128-67-9 |
---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-(methoxymethoxy)nonane |
InChI |
InChI=1S/C11H24O2/c1-4-5-6-7-8-9-11(2)13-10-12-3/h11H,4-10H2,1-3H3 |
InChI Key |
JWJQEFXJYYPJMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)OCOC |
Origin of Product |
United States |
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